3-Chloro-3-methylbutan-2-amine
Description
Significance within Modern Organic Chemistry and Amine Science
Amines are fundamental building blocks in organic chemistry, crucial for the synthesis of everything from pharmaceuticals to materials. The specific placement of functional groups in 3-Chloro-3-methylbutan-2-amine gives it unique properties that are valuable in specialized areas of chemical synthesis.
Branched-chain amines are integral structural motifs found in numerous biologically active molecules and pharmaceuticals. researchgate.netacs.org The synthesis of molecules containing these sterically hindered, or bulky, amine structures can be challenging. acs.org Compounds like this compound represent valuable building blocks in advanced synthetic strategies, such as multicomponent reactions or dual-catalyzed methods, which aim to efficiently construct complex molecular architectures. acs.orgnih.gov The development of methods to incorporate such amines is a continuing area of focus in organic synthesis. researchgate.net
The dual functionality of this compound makes it a potentially versatile synthetic intermediate. The amine group can act as a nucleophile, participating in reactions like alkylation and acylation to form a wide array of derivatives. solubilityofthings.com Simultaneously, the chlorine atom, situated on a tertiary carbon, can function as a leaving group in nucleophilic substitution reactions. This allows for the introduction of other functional groups at that position, although the tertiary nature of the carbon may favor elimination reactions depending on the conditions. This versatility makes it a useful precursor for creating diverse chemical scaffolds. The synthesis of such a compound could potentially start from precursors like 3-chloro-3-methylbutan-2-ol (B14712540) or 3-chloro-3-methylbutan-2-one, followed by an amination step. mdpi.com
Structural Attributes and Stereochemical Research Opportunities
The three-dimensional arrangement of atoms in this compound gives rise to significant research opportunities, particularly in the field of stereochemistry.
The structure of this compound contains two stereocenters: the carbon atom bonded to the amine group (C2) and the carbon atom bonded to the chlorine atom (C3). The presence of these chiral centers means the molecule is chiral and can exist as four possible stereoisomers (two pairs of enantiomers). uzh.ch
The synthesis of a single, specific stereoisomer is often crucial in pharmaceutical and agrochemical research, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. researchgate.net The separation of these isomers, a process known as resolution, or the development of stereoselective synthetic methods to produce a single desired isomer, are important areas of chemical research. uzh.ch The ability to control the stereochemical outcome of reactions involving chiral amines is a key goal in modern organic synthesis. researchgate.netquora.com
Compound Properties: this compound hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂ClN | uni.lu |
| Monoisotopic Mass | 121.06583 Da | uni.lu |
| InChIKey | JFHSPHZVPIHHDL-UHFFFAOYSA-N | uni.lu |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| 3-chloro-3-methylbutan-2-ol |
Structure
3D Structure
Properties
Molecular Formula |
C5H12ClN |
|---|---|
Molecular Weight |
121.61 g/mol |
IUPAC Name |
3-chloro-3-methylbutan-2-amine |
InChI |
InChI=1S/C5H12ClN/c1-4(7)5(2,3)6/h4H,7H2,1-3H3 |
InChI Key |
JFHSPHZVPIHHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 3 Chloro 3 Methylbutan 2 Amine and Its Analogues
Preparation of 3-Chloro-3-methylbutan-2-amine and Related Chloro-Amines
The preparation of the target compound and its analogues can be achieved through several strategic routes, most notably from halogenated carbonyl compounds or via functional group conversions of unsaturated precursors and alcohols.
A common strategy for synthesizing amines is the reaction of halogenated alkanes with ammonia (B1221849) or primary amines. However, these direct alkylation reactions are often difficult to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. lumenlearning.com A more refined and widely utilized approach for α-chloro amines is the reductive amination of the corresponding α-chloro ketones.
The most direct pathway to this compound involves the use of 3-chloro-3-methyl-2-butanone as the starting material. nih.govmolport.com This process falls under the category of reductive amination, a powerful method for forming C-N bonds. The reaction proceeds in two main steps:
Imine Formation: The carbonyl group of the α-chloro ketone reacts with an amine, such as ammonia, to form an intermediate imine (or the related enamine). lumenlearning.com The formation of imine derivatives from 3-chloro-3-methyl-2-butanone is a known transformation. molbase.com
Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final amine. This reduction is typically performed in situ (in the same reaction vessel) without isolating the imine intermediate. lumenlearning.com
Several reducing agents are effective for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the ketone precursor but are effective at reducing the protonated imine as it forms. lumenlearning.commasterorganicchemistry.com Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) or specialized nickel catalysts can also be employed, often under mild pressure and temperature conditions. organic-chemistry.orgacs.org
The general scheme for the reductive amination of 3-chloro-3-methyl-2-butanone is presented below.
Table 1: General Conditions for Reductive Amination of Ketones
| Component | Role | Examples | Typical Conditions | Citation(s) |
| Ketone | Precursor | 3-Chloro-3-methyl-2-butanone | 1.0 equivalent | nih.gov |
| Amine Source | Nitrogen Nucleophile | Ammonia, Ammonium Formate | Excess or as a salt | organic-chemistry.orgacs.org |
| Reducing Agent | Hydride Source | Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃), H₂ | 1.1-1.5 equivalents (for hydrides) | masterorganicchemistry.com |
| Catalyst | For Hydrogenation | Pd/C, Ni₆AlOₓ | 0.2 - 10 mol% | organic-chemistry.orgacs.org |
| Solvent | Reaction Medium | Methanol, Ethanol, Water | Room temperature to 80°C | organic-chemistry.orgacs.org |
| Additive | Catalyst/Activator | Acetic Acid, Ti(OiPr)₄ | Catalytic amounts | masterorganicchemistry.comorganic-chemistry.org |
Alternative synthetic routes can access the this compound structure from different precursors, such as alkenes and alcohols.
From Alcohols: The corresponding alcohol, 3-chloro-3-methylbutan-2-ol (B14712540), can serve as a precursor. nih.gov The synthesis would involve converting the secondary hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) and subsequent nucleophilic substitution with an amine source like ammonia or an azide (B81097) followed by reduction.
From Alkenes: The aminochlorination of an appropriate alkene, such as 3,3-dimethyl-1-butene, provides a direct method for installing both the amine and chlorine functionalities across the double bond. Various reagents and catalysts, including copper(I) triflate with N,N-dichloro-p-toluenesulfonamide, can facilitate such transformations with high regioselectivity. organic-chemistry.org
Amination Reactions of Halogenated Alkanes and Ketones
Synthesis of Complex Molecular Structures Incorporating the 3-Chloro-3-methylbutan-2-yl Moiety
Once synthesized, this compound can be used as a building block to create more elaborate molecular architectures. Its primary amine and tertiary chloride functionalities offer distinct points for further reaction.
The primary amine group of this compound is a nucleophile that can react to form a wide array of substituted secondary and tertiary amines.
Direct Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this method is often plagued by a lack of selectivity, leading to multiple alkylations. lumenlearning.commasterorganicchemistry.com
Reductive Amination: A more controlled and versatile method is to use the primary amine as the nucleophile in another reductive amination reaction. masterorganicchemistry.com Reacting this compound with various aldehydes or ketones in the presence of a suitable reducing agent can cleanly yield the desired secondary or tertiary amine. organic-chemistry.org This strategy is widely used in the synthesis of complex amines for pharmaceutical and research applications. acs.org
Table 2: Examples of Reductive Amination to Form Substituted Amines
| Starting Amine | Carbonyl Compound | Reducing Agent | Product Type | Citation(s) |
| Primary Amine | Formaldehyde | NaBH₃CN | N-Methyl secondary amine | masterorganicchemistry.com |
| Primary Amine | Acetaldehyde | NaBH(OAc)₃ | N-Ethyl secondary amine | masterorganicchemistry.com |
| Primary Amine | Acetone | H₂/Pd/C | N-Isopropyl secondary amine | organic-chemistry.org |
| Secondary Amine | Benzaldehyde | Phenylsilane/Ru Catalyst | N,N-Disubstituted tertiary amine | organic-chemistry.org |
The bifunctional nature of molecules related to this compound makes them valuable precursors for synthesizing heterocyclic compounds.
A notable example involves the use of the precursor ketone, 3-chloro-3-methyl-2-butanone, in multi-component reactions. In an Asinger-type reaction, 3-chloro-3-methyl-2-butanone can react with a sulfur source (like sodium hydrosulfide) and an ammonia source to form a 3-thiazoline ring system. researchgate.netmdpi.com This heterocyclic imine can then be reduced, sometimes enzymatically using imine reductases (IREDs), to the corresponding thiazolidine (B150603). researchgate.net
Furthermore, α-halogenated imines, which are intermediates in the synthesis of the title compound, are known to be useful for synthesizing other nitrogen-containing heterocycles such as aziridines, indoles, and piperidines through reduction and subsequent cyclization reactions. nih.gov
Construction of Heterocyclic Systems
Triazine-Based Architectures via Nucleophilic Aromatic Substitution
The 1,3,5-triazine (B166579) ring is a privileged scaffold in medicinal chemistry and materials science, often assembled through sequential nucleophilic aromatic substitution (SNAr) reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT). The high reactivity of the C-Cl bonds in TCT, activated by the electron-withdrawing nitrogen atoms of the ring, allows for controlled, stepwise displacement by various nucleophiles. Amines, such as analogues of this compound, serve as key nucleophiles in this process.
Research into the orthogonal chemoselectivity of TCT has elucidated the preferential order of substitution when different classes of nucleophiles are present. nih.gov Studies using butan-2-amine, an analogue of the title compound, alongside thiols and alcohols, have demonstrated that amines are typically the last nucleophile to be incorporated under mild conditions. nih.gov The general strategy involves the reaction of TCT with a nucleophile in the presence of a base to neutralize the HCl generated. frontiersin.org While inorganic bases like potassium carbonate can be effective, their poor solubility in organic solvents can be a limitation. nih.gov Organic bases such as diisopropylethylamine (DIEA) are commonly used to facilitate a smoother reaction in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.govfrontiersin.org
The reaction proceeds in a stepwise manner. The first substitution on TCT yields a dichlorotriazine (DCT), which is less reactive than TCT. The second substitution gives a monochlorotriazine (MCT), which is even less reactive. This difference in reactivity allows for the sequential and selective introduction of different nucleophiles to build complex, unsymmetrically substituted triazines. nih.gov For instance, a phenoxy-substituted dichlorotriazine can be reacted with butan-2-amine to afford the corresponding N-substituted chlorotriazine. nih.gov
Table 1: Nucleophilic Aromatic Substitution on Triazine Scaffolds
| Starting Material | Nucleophile | Base | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Butan-2-amine | DIEA | DCM | Room Temp, 12h | N-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amine | nih.gov |
| O-substituted Dichlorotriazine (O-DCT) | Butan-2-amine | DIEA | DCM | Room Temp, 12h | N-(sec-butyl)-4-chloro-6-phenethoxy-1,3,5-triazin-2-amine | nih.gov |
| S-substituted Dichlorotriazine (S-DCT) | Butan-2-amine | DIEA | DCM | Room Temp, 12h | N-(sec-butyl)-4-chloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazin-2-amine | nih.gov |
Thiazolidine and Thiazoline (B8809763) Ring Formation
The formation of thiazoline and thiazolidine rings often utilizes the Asinger four-component reaction or related multicomponent strategies. These reactions are powerful tools for constructing heterocycles from simple acyclic precursors. A key starting material for accessing structures related to this compound is 3-chloro-3-methylbutan-2-one. mdpi.commdpi.comresearchgate.net
In a typical Asinger reaction, an α-halo ketone (e.g., 3-chloro-3-methylbutan-2-one) reacts with a ketone or aldehyde, ammonia, and a sulfur source like sodium hydrogen sulfide (B99878). mdpi.comresearchgate.net This condensation efficiently produces a 3-thiazoline ring. For example, the reaction of 3-chloro-3-methyl-2-butanone with acetone, ammonia, and sodium hydrogen sulfide yields 2,2,4,5,5-pentamethyl-3-thiazoline. mdpi.com The reaction is typically performed at low temperatures initially and then stirred at room temperature. mdpi.com
These 3-thiazoline heterocycles are versatile intermediates. The C=N double bond within the thiazoline ring can be selectively reduced to form a thiazolidine. researchgate.net This reduction can be achieved using various reagents, including biocatalysts or chemical reducing agents like sodium borohydride (B1222165) or in situ-generated Ni₂B from nickel(II) chloride and sodium borohydride. mdpi.com The resulting thiazolidine can then undergo further transformations, such as reductive desulfurization with reagents like Ni₂B, to yield acyclic secondary amines. mdpi.com This sequence provides a pathway from an α-chloro ketone to complex secondary amines. mdpi.com
Table 2: Synthesis of Thiazoline and Thiazolidine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| 3-Chloro-3-methyl-2-butanone | Acetone | Ammonia | Sodium hydrogen sulfide | Dichloromethane | 2,2,4,5,5-Pentamethyl-3-thiazoline | mdpi.com |
| 3-Chloro-3-methylbutan-2-one | Cyclopentanone | Ammonia | Sodium hydrogen sulfide | Dichloromethane | 2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]non-3-ene | mdpi.com |
| 2,2,4,5,5-Pentamethyl-3-thiazoline | Sodium borohydride | - | - | Tetrahydrofuran | 2,2,4,5,5-Pentamethyl-3-thiazolidine | mdpi.com |
Amide and Sulfonamide Bond Formation
The primary amine functionality of this compound and its analogues is readily acylated or sulfonylated to form stable amide and sulfonamide bonds, respectively. These linkages are fundamental in organic chemistry and are cornerstones of many pharmaceutical compounds. cuny.edu
Amide Bond Formation: The formation of an amide bond involves the reaction of the amine with a carboxylic acid or one of its activated derivatives (e.g., acyl chlorides, anhydrides). The direct condensation of a carboxylic acid and an amine is often challenging and may require coupling reagents or catalysts to proceed efficiently. uantwerpen.be A more common laboratory method is the reaction of the amine with a more electrophilic acyl chloride. This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.
Sulfonamide Bond Formation: Similarly, sulfonamides are synthesized by reacting an amine with a sulfonyl chloride. This reaction is analogous to the formation of amides from acyl chlorides. The synthesis of 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide, for instance, is achieved by reacting 2-methylbutan-2-amine (a structural isomer of the title compound's parent amine) with 6-chloropyridine-3-sulfonyl chloride. The reaction is typically performed in an inert organic solvent such as dichloromethane, often with a base like triethylamine to neutralize the generated acid. The resulting sulfonamide linkage is a key functional group in many therapeutic agents.
Table 3: Amide and Sulfonamide Synthesis with Amine Analogues
| Amine | Acylating/Sulfonylating Agent | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| (S)-N-Isopropyl-3-methylbutan-2-amine | Phenyl isocyanate | - | - | Urea (Amide derivative) | mdpi.com |
Mechanistic Investigations and Reaction Pathway Elucidation
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. This reactivity is central to many of its potential transformations.
The amine group in structures analogous to 3-Chloro-3-methylbutan-2-amine readily participates in nucleophilic substitution reactions. For instance, the synthesis of related compounds often involves the reaction of an amine with an electrophile. A common synthetic route for similar amines is the nucleophilic substitution of a suitable precursor. For example, the synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine is achieved through the reaction of 3-methylbutan-2-amine with 5-(chloromethyl)-1-ethyl-1H-pyrazole under basic conditions vulcanchem.com. Similarly, the amine functionality of this compound can be expected to react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to form secondary or tertiary amines, amides, and sulfonamides, respectively.
The reaction of the amine with acids to form the corresponding ammonium (B1175870) salt is a fundamental process that can enhance its solubility in polar solvents. This is a general characteristic of amines and is observed in related structures like (3-Chloro-2-fluorophenyl)methylamine smolecule.com.
The reactivity of the amine in this compound is significantly influenced by both steric and electronic factors.
Steric Hindrance: The methyl groups adjacent to the amine functionality create considerable steric bulk. This hindrance can impede the approach of electrophiles to the nitrogen center. In studies involving the closely related 2-methylbutan-2-yl group, it has been noted that this bulky substituent inhibits reactions at the nitrogen, often requiring more forceful conditions, such as elevated temperatures, for functionalization to occur . For example, in the formation of imines, primary amines with greater steric hindrance, like t-butylamine, show lower conversion rates compared to less hindered amines like n-butylamine acs.org. This principle suggests that reactions at the nitrogen of this compound would be slower than for less sterically encumbered primary amines.
Electronic Effects: The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. The destabilization of the transition state by electron-withdrawing groups can increase the energy barrier for reactions askfilo.com. Therefore, the chloro substituent is expected to render the amine group of the title compound less reactive compared to its non-chlorinated analog, 3-methylbutan-2-amine.
The following table summarizes the expected influence of these factors on the amine's reactivity.
| Factor | Influence on Amine Reactivity | Rationale |
| Steric Hindrance | Decreases reaction rate | The bulky methyl groups physically obstruct the approach of electrophiles to the nitrogen atom. acs.org |
| Electronic Effect | Decreases nucleophilicity | The electron-withdrawing chlorine atom reduces electron density on the nitrogen, making it a weaker nucleophile. askfilo.com |
Carbocationic Pathways and Molecular Rearrangements
The tertiary nature of the carbon atom bearing the chlorine atom makes this compound susceptible to reactions proceeding through a carbocationic intermediate. The formation of a relatively stable tertiary carbocation upon departure of the chloride ion is a key feature of its potential reactivity.
Friedel-Crafts alkylation is a classic example of a reaction proceeding via a carbocation. In this reaction, an alkyl halide is treated with a Lewis acid, which facilitates the formation of a carbocation that then acts as an electrophile to alkylate an aromatic ring masterorganicchemistry.com. Studies on the alkylation of benzene (B151609) with various chlorinated butanes, such as 2-chloro-2-methylbutane, in the presence of a Lewis acid catalyst have been documented acs.org.
By analogy, this compound could potentially undergo a Friedel-Crafts reaction. The Lewis acid would coordinate to the chlorine atom, promoting its departure and the formation of the 3-methylbutan-2-amine-3-yl cation. This carbocation could then alkylate an aromatic substrate. However, the presence of the basic amine group in the same molecule complicates this pathway, as the amine can readily coordinate with the Lewis acid, deactivating it. To achieve a successful Friedel-Crafts reaction, the amine group would likely need to be protected, for example, by converting it into an amide or a salt, to prevent this unwanted side reaction.
Intramolecular versions of the Friedel-Crafts reaction are also well-established, particularly for forming five- and six-membered rings masterorganicchemistry.com. If the amine in this compound were attached to an aromatic moiety via a suitable linker, an intramolecular cyclization could be envisaged.
Carbocationic polymerization is a chain-growth polymerization method where the active center is a carbocation. This process is typically initiated by a Lewis acid in conjunction with a proton source or a carbocation precursor pageplace.de. Monomers like isobutylene (B52900) readily undergo carbocationic polymerization to form high molecular weight polymers cmu.edu.
The carbocation generated from this compound could, in principle, initiate the polymerization of susceptible olefins. More interestingly, under certain conditions, the molecule itself could potentially undergo elimination of HCl to form an olefin, such as 3-methyl-1-buten-2-amine or 3-methyl-2-buten-2-amine. These resulting unsaturated amines could then be subjected to polymerization. However, the mechanisms of carbocationic polymerization are complex and often plagued by side reactions like chain transfer and termination, which are highly dependent on the solvent, temperature, and initiating system used pageplace.deresearchgate.net. The presence of the amine functionality would again add a layer of complexity, potentially interfering with the cationic active center.
Advanced C-H Activation and Functionalization Strategies
A modern frontier in organic synthesis is the direct functionalization of otherwise unreactive C-H bonds. This approach offers a more atom-economical and efficient route to complex molecules.
Recent research has demonstrated that tertiary alkylamines can direct the activation of C(sp³)–H bonds. For example, palladium(II) catalysts, in combination with specific ligands, can facilitate the arylation of tertiary alkylamines at the γ-position relative to the nitrogen atom nih.govcam.ac.uk. While this compound is a primary amine, its derivatives (e.g., N,N-dimethylated) could be substrates for such transformations. The directing ability of the amine functionality is crucial for bringing the metal catalyst into proximity with the target C-H bond, enabling selective functionalization over other potential side reactions like β-hydride elimination acs.orgsorbonne-universite.fr.
Furthermore, photocatalytic methods using cerium salts have been developed for the functionalization of alkanes. These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where a photogenerated chlorine radical abstracts a hydrogen atom from the alkane to form an alkyl radical, which can then be functionalized acs.orgchemistryviews.org. Such a strategy could potentially be applied to activate the C-H bonds in this compound, offering a pathway for functionalization that is complementary to those involving its primary functional groups. The site selectivity in these radical-based chlorinations is often dictated by a combination of steric and electronic factors nih.gov.
The table below outlines some advanced C-H activation strategies potentially applicable to derivatives of this compound.
| Strategy | Catalyst/Reagent | Target Bond | Mechanism |
| Directed C-H Arylation | Pd(II) / Amino Acid Ligand | γ-C(sp³)–H | Cyclometalation / C-H Activation cam.ac.uk |
| Photocatalytic C-H Functionalization | CeCl₃ / Light | C(sp³)–H | Hydrogen Atom Transfer (HAT) chemistryviews.org |
| Radical C-H Chlorination | N-Chloroamides | C(sp³)–H | Amidyl Radical-mediated HAT nih.gov |
Palladium-Catalyzed Processes for Distal Functionalization of Aliphatic Amines
The selective functionalization of aliphatic C–H bonds, particularly those distal to a directing functional group, represents a formidable challenge in synthetic chemistry. Aliphatic amines, while ubiquitous in bioactive molecules, pose specific difficulties for palladium-catalyzed C-H activation. The strong coordination of the Lewis basic amine to the palladium center can lead to catalyst inhibition through the formation of stable, off-cycle bis-amine complexes. iu.eduscispace.com Furthermore, palladium catalysis often favors the formation of kinetically and thermodynamically stable 5-membered metallacycles, which typically results in functionalization at the β-position. snnu.edu.cn
Achieving distal (γ or δ) functionalization requires overcoming these inherent tendencies. Strategies often involve the installation of a directing group (DG) on the amine nitrogen. rsc.org These DGs are designed to form larger, less-favored palladacycles, thereby directing the catalytic activity to more remote C-H bonds. For a substrate like this compound, a directing group would be appended to its secondary amine, creating a framework for cyclometallation.
The structure of this compound offers C-H bonds at the β-position (on C2) and γ-positions (on the C1 methyl and the C3 gem-dimethyl groups). The activation of a γ-C-H bond would proceed through a six-membered palladacycle intermediate. Mechanistic studies on related substrates suggest that this process typically follows a Pd(II)/Pd(IV) catalytic cycle. rsc.org The cycle is initiated by the coordination of the directing group-bearing amine to a Pd(II) catalyst, followed by C–H activation via a concerted metalation-deprotonation (CMD) pathway to form the six-membered palladacycle. scispace.com This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), generating a Pd(IV) species. The cycle is completed by reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the active Pd(II) catalyst. nih.gov
Steric hindrance, a prominent feature of this compound due to the gem-dimethyl group at the C3 position, plays a critical role. Significant steric bulk can destabilize the off-cycle bis-amine complexes, favoring the formation of the active mono-amine intermediate required for C-H activation. rsc.org Moreover, steric factors can influence the regioselectivity of the C-H activation step itself. Research by Yu and colleagues on the twofold C(sp³)–H activation of amides containing gem-dimethyl groups demonstrates that these structures can act as effective synthons in palladium-catalyzed annulations. acs.org
In a study on the γ-arylation of amino acid derivatives, the choice of ligand and reaction conditions was shown to be critical for achieving high yields and selectivity, underscoring the tunable nature of these palladium-catalyzed systems. rsc.org
| Entry | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| 1 | N-Ac-Gly-OH | t-AmylOH | 75 |
| 2 | N-Ac-Val-OH | t-AmylOH | 68 |
| 3 | None | t-AmylOH | <5 |
| 4 | 3-Pyridinesulfonic acid | t-AmylOH | 45 |
This table is illustrative, based on general findings in the field demonstrating the critical role of ligands in achieving efficient distal C-H functionalization. Data is representative of trends observed in studies such as those involving amino acid derivatives. rsc.orgrsc.org
Regioselectivity and Chemoselectivity in Multifunctional Transformations
The synthetic utility of a complex molecule like this compound is heavily dependent on the ability to control selectivity in chemical transformations. The compound possesses multiple potentially reactive sites: a secondary amine, a tertiary alkyl chloride, and various C(sp³)–H bonds (primary, secondary, and tertiary).
Regioselectivity:
Controlling which position on the carbon skeleton reacts is a primary challenge. In the context of palladium-catalyzed C-H functionalization, the main competition is between the β- and γ-C-H bonds.
β-C-H vs. γ-C-H Activation: As mentioned, the formation of a 5-membered palladacycle for β-activation is generally preferred over the 6-membered palladacycle required for γ-activation. snnu.edu.cn However, this preference can be overturned. The use of specialized ligands, such as mono-protected amino acids (MPAA) or pyridone ligands, can alter the geometry and electronics of the palladium center, enabling selective formation of the larger ring and promoting γ-functionalization. nih.gov Furthermore, the steric bulk around the β-position in this compound could disfavor the approach of the catalyst, thereby increasing the relative reactivity of the less-hindered γ-methyl groups.
Chemoselectivity:
Chemoselectivity involves discriminating between the different functional groups within the molecule.
Amine vs. Alkyl Halide: The secondary amine is a nucleophile and a strong ligand for palladium, while the tertiary alkyl chloride is an electrophilic site susceptible to nucleophilic substitution (SN1) or elimination (E1) reactions. In palladium-catalyzed cross-coupling reactions, the amine typically requires protection to prevent it from interfering with the catalyst. However, modern methods increasingly use the native amine as a directing group. rsc.orgcam.ac.uk In transformations involving external nucleophiles, the amine and the alkyl chloride represent competing reaction sites. Studies on the crosslinking of functionalized polyesters have shown that amine crosslinkers can react chemoselectively with alkyl chloride moieties via substitution. whiterose.ac.uk This suggests that in the presence of an external amine nucleophile, the tertiary chloride of this compound would be a likely site of reaction.
C-H vs. C-Cl Activation: In palladium-catalyzed cross-coupling, both C-H activation and oxidative addition to the C-Cl bond are possible pathways. The choice between these pathways is highly dependent on the catalyst system and reaction conditions. Ligand choice is paramount; for example, in reactions of aryl chloro triflates, bulky, electron-rich phosphine (B1218219) ligands can completely reverse the regioselectivity of oxidative addition between a C-Cl and a C-OTf bond. acs.org A similar ligand-controlled switch would likely govern the competition between C-H activation and C-Cl activation for this compound. Generally, C(sp³)-Cl bonds are less reactive in oxidative addition than their C(sp²)-Cl counterparts, potentially favoring a C-H activation pathway under many conditions.
The outcome of a given transformation is thus a delicate balance of steric and electronic factors, which can be tipped in favor of a desired product through the careful selection of catalysts, ligands, and reaction conditions.
| Entry | Nucleophile | Catalyst/Conditions | Major Product Type |
|---|---|---|---|
| 1 | Amine (R-NH₂) | Base, Heat | C-Cl Substitution |
| 2 | Thiol (R-SH) | Base | C-Cl Substitution |
| 3 | Arylboronic Acid | Pd Catalyst, Ligand, Base | C-H Arylation |
| 4 | Alkyl Grignard | Fe or Cu Catalyst | C-Cl Cross-Coupling |
This table illustrates potential reaction pathways for a molecule with competing amine, C-H, and alkyl chloride sites, based on established chemical principles and analogous systems. whiterose.ac.ukunivie.ac.at
Stereochemical Control and Asymmetric Synthesis
Enantioselective Preparation of 3-Chloro-3-methylbutan-2-amine and Its Chiral Derivatives
The creation of enantiomerically pure or enriched this compound and related chiral building blocks is essential for producing target molecules with specific stereochemistry. evitachem.com Various strategies have been developed to achieve high enantioselectivity.
Chiral auxiliaries and catalysts are instrumental in asymmetric synthesis, guiding the reaction to favor the formation of one enantiomer over the other. caltech.edu While direct asymmetric synthesis of this compound is not extensively documented, related methodologies for vicinal chloroamines and similar structures provide insight into potential synthetic routes. researchgate.netorganic-chemistry.org
For instance, the enantioselective synthesis of chiral amines can be achieved through methods like the asymmetric hydrogenation of imines or the use of chiral catalysts in nucleophilic substitution reactions. Nickel-catalyzed enantioconvergent substitution reactions of α-phthalimido alkyl chlorides offer a powerful method for synthesizing chiral dialkyl carbinamine subunits, which are structurally related to the target compound. caltech.edu
Another relevant approach is the asymmetric aminohydroxylation of olefins, which can introduce amino and hydroxyl groups in a stereocontrolled manner. Subsequent conversion of the hydroxyl group to a chloride would yield the desired product. The use of chiral ligands, such as derivatives of dihydroquinidine (B8771983) and dihydroquinine, is crucial for achieving high enantioselectivity in such reactions.
Table 1: Examples of Chiral Catalysts and Auxiliaries in Asymmetric Synthesis
| Catalyst/Auxiliary Type | Example | Application |
| Chiral Ligand | (DHQD)2PHAL | Asymmetric aminohydroxylation |
| Chiral Auxiliary | tert-Butanesulfinamide (tBS) | Asymmetric synthesis of amines |
| Chiral Catalyst | Rh(I)·CKphos | Enantioselective cycloaddition reactions |
| Chiral Auxiliary | 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine | Asymmetric hetero-Diels-Alder reactions |
This table presents examples of chiral catalysts and auxiliaries used in various asymmetric syntheses to produce chiral amines and related compounds. researchgate.netresearchgate.net
Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiomerically pure compounds. nih.gov Enzymes such as transaminases, lipases, and imine reductases (IREDs) are highly selective and can be used to synthesize chiral amines with high enantiomeric excess (ee). mdpi.comresearchgate.net
A chemoenzymatic approach has been demonstrated for the synthesis of enantiomerically enriched secondary amines starting from 3-thiazolines, which are synthesized using 3-chloro-3-methylbutan-2-one as a precursor. mdpi.commdpi.comsemanticscholar.org In this process, the 3-thiazoline is first reduced to a chiral 3-thiazolidine with high enantioselectivity using an imine reductase. researchgate.netsemanticscholar.org Subsequent chemical steps can then convert the thiazolidine (B150603) to the desired chiral amine. mdpi.comsemanticscholar.org
For example, a one-pot process combining a chemical Asinger synthesis of a 3-thiazoline with an enzymatic reduction using an IRED has been developed. mdpi.com This method successfully produced (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane with an excellent enantioselectivity of 99% ee. mdpi.com This demonstrates the potential of combining chemical and biological transformations to access complex chiral molecules. nih.gov
Table 2: Biocatalytic Reactions for Chiral Amine Synthesis
| Enzyme | Reaction Type | Substrate Example | Product Example | Enantiomeric Excess (ee) | Reference |
| Imine Reductase (IRED) | Asymmetric reduction | 2,2,4,5,5-pentamethyl-3-thiazoline | (S)-2,2,4,5,5-pentamethyl-3-thiazolidine | 99% | semanticscholar.org |
| Transaminase | Reductive amination | 1-methoxy-2-propanone | (S)-1-methoxy-isopropylamine | >99% | nih.gov |
| Lipase (B570770) | Kinetic resolution | rac-1-(morpholin-4-yl)propan-2-ol | (S)-(+)-1-(morpholin-4-yl)propan-2-ol | >99% | nih.gov |
This table showcases examples of biocatalytic reactions for the synthesis of chiral amines, highlighting the high enantioselectivity achievable.
Diastereoselective Synthesis and Control
When a molecule has two or more stereocenters, diastereomers can exist. The diastereoselective synthesis of this compound involves controlling the relative stereochemistry of the two chiral centers at C2 and C3. contineo.in
The synthesis of vicinal haloamines often proceeds through the aminochlorination of alkenes. organic-chemistry.org The stereochemical outcome of these reactions can be influenced by various factors, including the substrate, reagents, and reaction conditions. For example, the aminochlorination of cinnamic esters using 2-NsNCl2/2-NsNHNa and a copper(I) triflate catalyst yields the anti-diastereomer with good stereoselectivity. organic-chemistry.org In contrast, Brønsted acid-promoted aminochlorination of electron-deficient olefins with Chloramine-T in water also provides a practical route to vicinal chloramines. organic-chemistry.org
The relative stereochemistry of vicinal centers can be controlled through various synthetic strategies. rsc.org For instance, ring-opening reactions of stereochemically defined epoxides or aziridines with a chloride source can provide access to specific diastereomers of haloalcohols or haloamines. mtu.edu The stereochemical outcome, whether syn or anti, depends on the mechanism of the ring-opening (SN2-type inversion or retention). mtu.edu
Resolution Techniques for Enantiomer Separation
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. uzh.ch This is often necessary when direct asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.
One common method of resolution involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. uzh.ch These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the individual diastereomers are treated to regenerate the pure enantiomers of the amine.
Another approach is enzymatic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for the resolution of racemic alcohols and amines through enantioselective acylation. nih.gov For example, the kinetic resolution of a racemic alcohol using a lipase and an acyl donor can produce a highly enantiomerically enriched alcohol and its corresponding ester. nih.gov
Chromatographic methods using a chiral stationary phase (CSP) can also be employed to separate enantiomers. This technique is widely used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in modern chemistry for predicting molecular properties and reactivity. For 3-Chloro-3-methylbutan-2-amine, these theoretical studies provide a lens to view its electronic architecture and forecast its chemical behavior.
Density Functional Theory (DFT) for Understanding Electron Distribution and Potential Reactivity Sites
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations on this compound focus on mapping the electron density to identify regions that are electron-rich or electron-deficient. This mapping is crucial for predicting where the molecule is likely to undergo nucleophilic or electrophilic attack.
The presence of electronegative chlorine and nitrogen atoms significantly influences the electron distribution across the molecule. The chlorine atom, being highly electronegative, withdraws electron density from the adjacent tertiary carbon, creating a localized region of positive electrostatic potential. Conversely, the lone pair of electrons on the nitrogen atom of the amine group creates a nucleophilic center with a high electron density.
Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visually represent these reactivity sites. For this compound, the MEP map would typically show a region of positive potential (blue) around the carbon bonded to the chlorine atom and a region of negative potential (red) around the nitrogen atom.
Table 1: Calculated Mulliken Atomic Charges for this compound using DFT
| Atom | Charge (e) |
| C1 (Methyl on C2) | -0.25 |
| C2 (CH-NH2) | +0.10 |
| C3 (C-Cl) | +0.30 |
| C4 (Methyl on C3) | -0.28 |
| C5 (Methyl on C3) | -0.28 |
| N (Amine) | -0.65 |
| Cl (Chlorine) | -0.20 |
| H (on N) | +0.35 |
| H (on C2) | +0.05 |
Note: These values are illustrative and depend on the specific DFT functional and basis set used.
Transition State Analysis and Reaction Energy Profiles
Understanding the mechanism of reactions involving this compound necessitates the study of transition states and the corresponding energy profiles. Theoretical calculations can model the pathways of potential reactions, such as nucleophilic substitution or elimination.
For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, computational methods can identify the structure of the transition state and calculate its energy. This information helps in determining the activation energy of the reaction, which is a key factor in predicting the reaction rate. Similarly, for an elimination reaction leading to an alkene, the transition state for the removal of a proton and the chloride ion can be computationally modeled.
Reaction energy profiles, which plot the energy of the system as the reaction progresses from reactants to products through the transition state, provide a comprehensive view of the reaction's feasibility and kinetics.
Molecular Modeling and Simulation
Beyond static electronic properties, molecular modeling and simulation techniques offer dynamic insights into the behavior of this compound.
Conformational Analysis and Stereochemical Preferences
Due to the presence of chiral centers (C2 and C3), this compound can exist as multiple stereoisomers. Conformational analysis, through molecular mechanics or quantum chemical calculations, is employed to determine the relative stabilities of different spatial arrangements (conformers) of these stereoisomers.
The rotation around the C2-C3 single bond leads to various staggered and eclipsed conformations. By calculating the potential energy surface as a function of the dihedral angle, the most stable conformers can be identified. These studies often reveal that steric hindrance between the bulky methyl groups, the chlorine atom, and the amine group plays a crucial role in determining the preferred conformation. The gauche and anti-conformers typically represent energy minima on this surface.
Exploration of Binding Interactions in Complex Systems
Molecular modeling is instrumental in predicting how this compound might interact with other molecules, such as biological macromolecules or solvent molecules. Docking simulations, for example, can predict the binding mode and affinity of this compound within the active site of an enzyme.
These simulations take into account various intermolecular forces, including hydrogen bonding (from the amine group), halogen bonding (from the chlorine atom), and van der Waals interactions. The results can guide the design of derivatives with enhanced binding properties for specific targets.
Predictive Studies for Optimization of Synthetic Routes and Selectivity
Computational chemistry serves as a powerful predictive tool to optimize the synthesis of this compound and to control the selectivity of its reactions. By modeling different reaction conditions (e.g., solvents, catalysts), it is possible to predict the most favorable pathways that lead to higher yields and desired stereoisomers.
For example, theoretical calculations can help in understanding the role of a solvent in stabilizing transition states, thereby influencing the reaction rate and selectivity. By comparing the energy barriers for different reaction pathways, chemists can make informed decisions about the experimental conditions to employ. This predictive power accelerates the process of synthetic route development and reduces the need for extensive empirical screening.
Applications As a Strategic Building Block in Target Oriented Synthesis
Precursor for Diversified Fine Chemicals
The dual functionality of 3-Chloro-3-methylbutan-2-amine allows for a range of chemical transformations, positioning it as a potential starting material for various fine chemicals. The amine group can undergo standard reactions such as acylation, alkylation, and arylation to introduce new substituents. The tertiary chloro group, while sterically hindered, can participate in nucleophilic substitution reactions, particularly under conditions that favor an SN1 mechanism, or elimination reactions to form alkenes.
Table 1: Potential Reactions of this compound for Fine Chemical Synthesis
| Reaction Type | Reagent/Conditions | Potential Product Class |
| N-Acylation | Acyl chlorides, Anhydrides | Amides |
| N-Alkylation | Alkyl halides | Secondary and Tertiary Amines |
| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl amines |
| Dehydrohalogenation | Strong base | Alkenyl amines |
| Nucleophilic Substitution | Nucleophiles (e.g., -CN, -OR) | Substituted butan-2-amines |
These potential transformations highlight the capability of this compound to serve as a scaffold for generating a library of substituted butane (B89635) derivatives, which are valuable intermediates in the synthesis of fragrances, dyes, and specialty polymers.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The structural motif of a substituted butane chain is present in numerous biologically active molecules. The ability to functionalize both the amine and the chlorinated carbon of this compound provides a pathway to novel pharmacologically relevant scaffolds. For instance, the amine can be incorporated into heterocyclic structures, such as pyrimidines or piperazines, which are common cores in many drug candidates. The chloro group can be displaced by various nucleophiles to introduce functionalities that can interact with biological targets.
Table 2: Potential Pharmacological Scaffolds from this compound
| Scaffold Type | Synthetic Strategy | Potential Therapeutic Area |
| Substituted Amino Alcohols | Hydrolysis of the chloro group | Cardiovascular, CNS disorders |
| Diamine Derivatives | Substitution with an amine | Anticancer, Antiviral |
| Heterocyclic Compounds | Cyclization reactions involving the amine | Various |
While specific examples of drugs derived directly from this compound are not readily found in the literature, its potential as a starting material for generating molecular diversity for drug discovery programs is significant.
Component in the Development of Agrochemicals
The general synthetic strategies for creating novel agrochemicals often involve the combination of different building blocks to create a large library of compounds for screening. The dual reactivity of this compound makes it an attractive candidate for such combinatorial approaches.
Utility in the Creation of Specialized Research Probes
Chemical probes are essential tools for studying biological processes. The structure of this compound offers possibilities for the design of specialized probes.
Although no specific studies detailing the use of this compound as an enzyme probe have been identified, its structure suggests potential applications. For example, the amine group could be modified with a reporter group, such as a fluorophore or a biotin (B1667282) tag. The chloro group could act as a reactive site for covalent modification of an enzyme's active site, allowing for activity-based protein profiling. Further research would be needed to explore these potential applications and to determine which enzyme classes might be suitable targets for probes derived from this compound.
Advanced Derivatization and Chemical Functionalization
Selective Modification of the Amine Group for Enhanced Functionality
The primary amine group in 3-Chloro-3-methylbutan-2-amine serves as a versatile handle for a wide array of chemical transformations. Selective modification of this group can introduce new functionalities, alter the molecule's physicochemical properties, and enable its use in more complex molecular architectures.
The process of derivatization is crucial for the analytical characterization and purification of this compound. By converting the amine into a derivative with distinct properties, chemists can facilitate its detection and separation. For instance, acylation of the amine group with reagents like acetyl chloride or benzoyl chloride can yield stable amide derivatives. These derivatives often exhibit different chromatographic behavior and can be more readily purified using techniques such as column chromatography or recrystallization.
Furthermore, derivatization is instrumental in the structural elucidation of the molecule. The formation of specific derivatives can aid in mass spectrometry fragmentation analysis and provide clearer NMR spectra, confirming the molecular structure and purity of the compound.
| Derivatization Reagent | Resulting Derivative | Purpose |
| Acetyl Chloride | N-(3-chloro-3-methylbutan-2-yl)acetamide | Enhanced chromatographic separation |
| Benzoyl Chloride | N-(3-chloro-3-methylbutan-2-yl)benzamide | Facilitates purification by crystallization |
| Dansyl Chloride | N-(3-chloro-3-methylbutan-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | Fluorescent labeling for detection |
Transformations Involving the Halogen Moiety
The tertiary chloro group in this compound presents another site for strategic chemical modifications. Reactions targeting this halogen can lead to the formation of unsaturated compounds or the introduction of other functional groups.
Controlled dehalogenation of this compound can be achieved through elimination reactions, typically in the presence of a base, to yield an olefin. The regioselectivity of this reaction is of key interest. Treatment with a strong, non-nucleophilic base would be expected to promote the formation of the more substituted alkene, 3-methylbut-2-en-2-amine, following Zaitsev's rule. Conversely, the use of a sterically hindered base could favor the formation of the less substituted alkene, 3-methylbut-3-en-2-amine (Hofmann product). The choice of base and reaction conditions is therefore critical in directing the outcome of the elimination.
| Base | Expected Major Product | Reaction Type |
| Sodium Ethoxide | 3-methylbut-2-en-2-amine | Zaitsev Elimination |
| Potassium tert-butoxide | 3-methylbut-3-en-2-amine | Hofmann Elimination |
Design and Synthesis of Functional Conjugates
The bifunctional nature of this compound allows for its use as a building block in the design and synthesis of functional conjugates. By sequentially or orthogonally reacting the amine and chloro groups, this compound can act as a linker to connect two different molecular entities. For example, the amine group can be acylated with a biologically active carboxylic acid, and the chloro group can subsequently be substituted by a nucleophile from another molecule, such as a thiol-containing peptide or a fluorescent dye. This strategy enables the creation of novel bioconjugates with tailored properties for applications in chemical biology and medicinal chemistry.
The synthesis of such conjugates requires careful planning of the reaction sequence to avoid undesired side reactions. Protecting group strategies may be necessary to ensure that the desired transformations occur at the intended functional group. The resulting conjugates can be designed to have specific targeting capabilities, imaging properties, or therapeutic actions, depending on the nature of the conjugated molecules.
Future Research Trajectories and Emerging Methodologies
Integration of Flow Chemistry and Continuous Synthesis
Flow chemistry, or continuous synthesis, represents a paradigm shift from traditional batch processing. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of a molecule like 3-Chloro-3-methylbutan-2-amine, which contains a sterically hindered chlorinated tertiary carbon and a primary amine, flow chemistry could offer significant advantages.
Key Research Findings and Potential Applications:
Enhanced Safety: The in-situ generation and immediate use of potentially unstable intermediates, such as N-chloramines, can be safely managed in continuous flow systems, minimizing the risks associated with their accumulation in batch reactors.
Improved Selectivity: Precise control over reaction conditions can lead to higher selectivity in chlorination and amination reactions, reducing the formation of unwanted byproducts.
Scalability: Flow chemistry allows for seamless scaling of reactions from laboratory to industrial production without the need for extensive redevelopment.
While no specific flow synthesis of this compound has been reported, the principles of continuous-flow synthesis of N-chloramines and their subsequent reactions are well-documented and could theoretically be adapted for this target.
Application of Machine Learning for Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. By analyzing vast datasets of chemical reactions, ML algorithms can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.
Hypothetical Application to this compound:
Predictive Synthesis: An ML model could be trained on a database of halogenation and amination reactions of branched alkanes to predict the most effective reagents and conditions for the synthesis of this compound.
Recent studies have demonstrated the power of machine learning in optimizing complex reactions, including photoredox amine synthesis, showcasing the potential for these tools to accelerate the discovery and development of new chemical entities.
Development of Sustainable and Green Synthetic Protocols
Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, less hazardous solvents, and more energy-efficient reaction conditions. The development of green synthetic routes is a major focus of modern chemical research.
Potential Green Approaches for Halogenated Amine Synthesis:
Biocatalysis: The use of enzymes, such as halogenases and aminases, could offer a highly selective and environmentally benign route to compounds like this compound. acs.org
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents would significantly improve the sustainability of the synthesis.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.
While the direct application of these methods to this compound is speculative, the broader trend in organic synthesis is a move towards more sustainable practices.
Exploration of Novel Catalytic Systems for Unprecedented Transformations
Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective formation of chemical bonds. The development of new catalysts is crucial for accessing novel chemical structures and improving existing synthetic methods. For a molecule like this compound, the formation of the C-Cl and C-N bonds at sterically congested centers presents a significant challenge.
Emerging Catalytic Strategies:
Photoredox Catalysis: This approach uses light to drive chemical reactions, often under mild conditions, and has been successfully applied to a wide range of transformations, including C-N bond formation.
Transition-Metal Catalysis: Novel catalysts based on earth-abundant metals are being developed to replace precious metal catalysts for C-H activation and cross-coupling reactions, which could be applied to the functionalization of the hydrocarbon backbone.
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems and has proven effective in a variety of asymmetric transformations.
The discovery of new catalytic systems will undoubtedly open up new possibilities for the synthesis of complex molecules that are currently difficult to access.
Q & A
Basic: How can researchers optimize the synthesis of 3-Chloro-3-methylbutan-2-amine to achieve high yields and purity?
Methodological Answer:
The synthesis of this compound can be optimized via nucleophilic substitution or reductive amination. For example, alkylation of a secondary amine precursor (e.g., 3-methylbutan-2-amine) with a chlorinating agent (e.g., Cl₂ or SOCl₂) under controlled conditions (e.g., anhydrous solvent, inert atmosphere) is a common approach. Reductive amination using NaBH₄ or LiAlH₄ may also reduce intermediates to the target amine while minimizing side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Reaction progress should be monitored using TLC or GC-MS.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm molecular structure, stereochemistry, and chlorine substitution patterns. Peaks for methyl groups (δ ~1.0–1.5 ppm) and amine protons (δ ~1.5–2.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₅H₁₂ClN: 121.07 g/mol) and fragmentation patterns.
- FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹) .
- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtained (e.g., via slow evaporation in ethanol) .
Advanced: How do reaction conditions influence the stereochemical outcome of this compound synthesis?
Methodological Answer:
The stereochemistry of the chiral center at C2 is influenced by reaction mechanisms. In nucleophilic substitution (SN2), inversion of configuration occurs, whereas SN1 pathways may lead to racemization. For enantioselective synthesis, chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution (e.g., lipases) can isolate specific enantiomers. Computational modeling (DFT) predicts transition states and optimizes reaction pathways to favor desired stereoisomers .
Advanced: What in vitro models are suitable for studying the biological activity of this compound?
Methodological Answer:
- Receptor Binding Assays : Screen for interactions with neurotransmitter receptors (e.g., serotonin, dopamine) using radiolabeled ligands (³H/¹⁴C) in transfected HEK293 cells .
- Cellular Toxicity : Assess viability via MTT assays in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines.
- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites .
Advanced: How can computational methods predict the stability and degradation pathways of this compound under varying pH and temperature?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis or thermal decomposition pathways. For example, the C-Cl bond may cleave under acidic conditions (pH < 4), forming 3-methylbutan-2-amine and HCl.
- Quantum Mechanics (QM) : Calculate activation energies for degradation using software like Gaussian or ORCA. Compare with experimental data (e.g., HPLC tracking degradation products) .
- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor changes via UV-Vis spectroscopy or NMR .
Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride ).
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to clarify overlapping peaks.
- Collaborative Reproducibility : Replicate experiments across labs using standardized protocols (e.g., solvent, temperature, calibration) .
Advanced: How does the steric and electronic environment of this compound influence its reactivity in organocatalytic applications?
Methodological Answer:
- Steric Effects : The 3-methyl group hinders nucleophilic attack at the amine center, favoring reactions at the chlorine site.
- Electronic Effects : The electron-withdrawing Cl atom increases electrophilicity, enhancing reactivity in Michael additions or Mannich reactions.
- Catalytic Screening : Test reactivity in asymmetric catalysis (e.g., aldol reactions) using chiral ionic liquids or metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
